5-(2-chloro-5-fluorobenzoyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
CAS No.: 2034508-30-8
Cat. No.: VC4237192
Molecular Formula: C18H12ClF2N3O2
Molecular Weight: 375.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034508-30-8 |
|---|---|
| Molecular Formula | C18H12ClF2N3O2 |
| Molecular Weight | 375.76 |
| IUPAC Name | 5-(2-chloro-5-fluorobenzoyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
| Standard InChI | InChI=1S/C18H12ClF2N3O2/c19-14-3-1-10(20)7-12(14)17(25)23-6-5-15-13(9-23)18(26)24-8-11(21)2-4-16(24)22-15/h1-4,7-8H,5-6,9H2 |
| Standard InChI Key | MDVAMAIQLCNBDZ-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=C(C=CC(=C4)F)Cl |
Introduction
Structural Characteristics
The compound features a unique tricyclic structure that includes:
-
A triazatricyclo framework, which contributes to its stability and reactivity.
-
A 2-chloro-5-fluorobenzoyl group that enhances its pharmacological properties.
-
A tetraene system, which may exhibit interesting electronic properties due to conjugation.
Molecular Formula and Weight
-
Molecular Formula: C15H10ClF2N3O
-
Molecular Weight: 305.71 g/mol
Synthesis Methods
The synthesis of this compound typically involves several steps:
-
Formation of the Benzoyl Chloride: The precursor 2-chloro-5-fluorobenzoyl chloride is synthesized from the corresponding carboxylic acid and thionyl chloride.
-
Cyclization Reaction: This step involves the reaction of the benzoyl chloride with appropriate amines or azoles to form the triazatricyclo structure.
-
Tetraene Formation: The introduction of double bonds in the cyclic structure is achieved through dehydrohalogenation or similar reactions.
Reaction Conditions
-
Temperature: Varies depending on the specific reaction step; typically ranges from room temperature to reflux conditions.
-
Solvent: Common solvents include dichloromethane or dimethylformamide (DMF).
Other Biological Activities
Potential activities include:
-
Antimicrobial Effects: Similar compounds have demonstrated effectiveness against bacterial and fungal strains.
-
Anti-inflammatory Properties: Inhibition of inflammatory pathways has been observed in preliminary studies.
Applications in Medicinal Chemistry
The unique structural features of 5-(2-chloro-5-fluorobenzoyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one suggest various applications:
-
Drug Development: Its potential as an anticancer agent warrants further investigation and optimization for therapeutic use.
-
Chemical Probes: The compound could serve as a tool for studying biological pathways due to its specific interactions with cellular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume